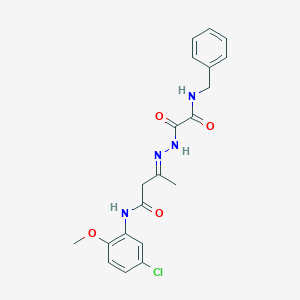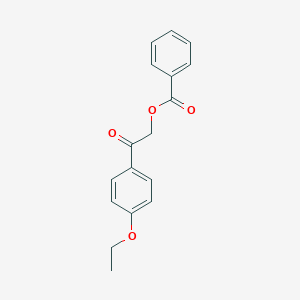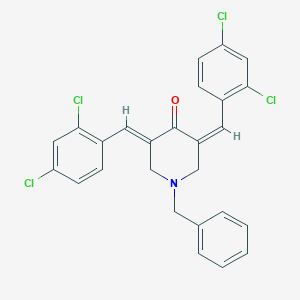![molecular formula C22H30N4O2S B404572 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 331842-88-7](/img/structure/B404572.png)
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as MPO, is a synthetic compound that belongs to the family of purine derivatives. MPO has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Aplicaciones Científicas De Investigación
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research for its potential applications in pharmacology. This compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Furthermore, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
The mechanism of action of 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Furthermore, this compound has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Moreover, this compound has been shown to improve insulin sensitivity and glucose metabolism, which make it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Furthermore, this compound has been extensively studied, and its pharmacological effects have been well documented. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which makes it difficult to administer in vivo. Moreover, this compound has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One of the future directions is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. Furthermore, future research should focus on identifying the molecular targets of this compound and elucidating its mechanism of action. Moreover, future research should investigate the potential applications of this compound in combination with other drugs for the treatment of various diseases. Finally, future research should investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of pharmacology. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. However, further research is needed to elucidate the mechanism of action of this compound and to investigate its potential applications in combination with other drugs.
Métodos De Síntesis
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of this compound starts with the reaction of 3-methylxanthine with octyl bromide in the presence of potassium carbonate, which leads to the formation of 3-methyl-7-octylxanthine. The next step involves the reaction of 3-methyl-7-octylxanthine with thionyl chloride, which results in the formation of 3-methyl-7-octylxanthine-8-thionyl chloride. Finally, the reaction of 3-methyl-7-octylxanthine-8-thionyl chloride with 2-phenylethyl mercaptan in the presence of triethylamine leads to the formation of this compound.
Propiedades
IUPAC Name |
3-methyl-7-octyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-11-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-14-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRPTYYAEPWBJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![3-(4-Isopropoxy-benzylsulfanyl)-4H-[1,2,4]triazole](/img/structure/B404497.png)
![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)


![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)
![N-(3-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404506.png)
![N-(2,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404507.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)
![N-(2,3-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404511.png)
![N-(2,4-dimethoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404513.png)